molecular formula C7H7B B3044128 4-Bromotoluene-d7 CAS No. 229948-67-8

4-Bromotoluene-d7

Cat. No.: B3044128
CAS No.: 229948-67-8
M. Wt: 178.08 g/mol
InChI Key: ZBTMRBYMKUEVEU-AAYPNNLASA-N
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Description

4-Bromotoluene-d7 is a deuterated derivative of 4-bromotoluene, where the hydrogen atoms on the methyl group and the aromatic ring are replaced with deuterium. This compound is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling. The molecular formula of this compound is C7D7Br, and it has a molecular weight of 178.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromotoluene-d7 can be synthesized from toluene-d8 through a bromination reaction. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out in an inert solvent like dichloromethane at room temperature. The overall reaction can be represented as:

C7D8+Br2C7D7Br+HBr\text{C7D8} + \text{Br2} \rightarrow \text{C7D7Br} + \text{HBr} C7D8+Br2→C7D7Br+HBr

The yield of this reaction is generally high, and the product can be purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of zeolite catalysts can enhance the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromotoluene-d7 undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction Reactions: The bromine atom can be reduced to form toluene-d7.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of compounds like 4-methoxytoluene-d7.

    Oxidation: Formation of 4-bromobenzaldehyde-d7 or 4-bromobenzoic acid-d7.

    Reduction: Formation of toluene-d7.

Scientific Research Applications

4-Bromotoluene-d7 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Bromotoluene-d7 primarily involves its role as an isotopic label. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the identification and quantification of other compounds. The bromine atom can participate in various chemical reactions, influencing the reactivity and selectivity of the compound in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

    4-Bromotoluene: The non-deuterated analog of 4-Bromotoluene-d7.

    4-Chlorotoluene-d7: A similar compound where the bromine atom is replaced with chlorine.

    4-Iodotoluene-d7: A similar compound where the bromine atom is replaced with iodine.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and mass spectrometry. The presence of deuterium atoms provides distinct spectral features that are not present in non-deuterated analogs, making it a valuable tool in analytical chemistry .

Properties

IUPAC Name

1-bromo-2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D3,2D,3D,4D,5D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTMRBYMKUEVEU-AAYPNNLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])Br)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromotoluene-d7
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4-Bromotoluene-d7
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4-Bromotoluene-d7
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4-Bromotoluene-d7
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Reactant of Route 6
4-Bromotoluene-d7

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